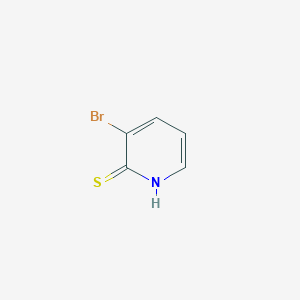

3-Bromopyridine-2-thiol

Description

The exact mass of the compound 3-Bromopyridine-2(1H)-thione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSAQUBMKLAXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495596 | |

| Record name | 3-Bromopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65938-86-5 | |

| Record name | 3-Bromopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromopyridine-2-thiol

For researchers, scientists, and drug development professionals, 3-Bromopyridine-2-thiol is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, reactivity, and applications, with a focus on experimental considerations.

Chemical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrNS | [1] |

| Molecular Weight | 190.06 g/mol | [1] |

| Melting Point | 205-207 °C | [2] |

| Boiling Point (Predicted) | 221.9 ± 50.0 °C | [2] |

| pKa (Predicted) | 8.09 ± 0.40 | [2] |

| Appearance | Solid | [2] |

| CAS Number | 65938-86-5 | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the interplay of its three key structural features: the pyridine ring, the thiol group at the 2-position, and the bromo group at the 3-position.

Thiol-Thione Tautomerism

A fundamental aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its thione form, 3-Bromopyridine-2(1H)-thione. In the solid state and in solution, the thione tautomer is generally the predominant form. This equilibrium is crucial as it influences the molecule's spectroscopic properties and its reactivity in different chemical environments.

Caption: Thiol-Thione Tautomerism of this compound.

Note: Due to limitations in rendering chemical structures directly in DOT language, the above diagram uses placeholders for images of the chemical structures. In a real-world application, these would be replaced with the actual images of the thiol and thione forms.

S-Alkylation

The sulfur atom in this compound is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides and α-halo ketones. This reaction typically proceeds in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

Caption: General Workflow for S-Alkylation of this compound.

Oxidation to Disulfides

Like other thiols, this compound can be oxidized to form the corresponding disulfide, bis(3-bromo-2-pyridinyl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents. The interconversion between the thiol and disulfide forms is a redox-active process.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4] These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of substituents at this position. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl groups.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Synthesis of Thieno[2,3-b]pyridines

One of the most significant applications of this compound and its derivatives is in the synthesis of the thieno[2,3-b]pyridine scaffold. This is typically achieved through an intramolecular cyclization following an initial S-alkylation with a suitable reagent, often an α-haloketone or α-haloester, in a process known as the Gewald reaction or a related cyclocondensation. Thieno[2,3-b]pyridines are of considerable interest in medicinal chemistry due to their diverse biological activities.[5][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound derivative (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To an oven-dried reaction vessel, add the this compound derivative, arylboronic acid, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.[7][8]

Biological Significance and Drug Discovery

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the thieno[2,3-b]pyridine core structure, have garnered significant attention in drug discovery. These compounds have been investigated for a range of biological activities, including:

-

Anticancer Activity: Certain thieno[2,3-b]pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[9]

-

Chemosensitizing Agents: Some derivatives have been shown to sensitize cancer cells to the effects of established chemotherapy drugs like topotecan.[5]

-

Kinase Inhibition: The thienopyridine scaffold is present in compounds designed as inhibitors of various protein kinases, which are important targets in cancer therapy.[10][11]

The synthetic accessibility of the thieno[2,3-b]pyridine core from this compound allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, aiding in the development of novel therapeutic agents.[12][13]

References

- 1. This compound | 65938-86-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

3-Bromopyridine-2-thiol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyridine-2-thiol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its molecular structure.

Core Compound Information

Chemical Identity:

This compound is a substituted pyridine derivative. It features a pyridine ring with a bromine atom at the 3-position and a thiol group at the 2-position. This compound can exist in tautomeric equilibrium with its thione form, 3-bromo-1,2-dihydropyridine-2-thione.[1]

Molecular Structure:

The canonical structure of this compound is depicted below. The presence of both a halogen and a nucleophilic thiol group on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Image of the molecular structure of this compound would be placed here in a full document.

CAS Number: 65938-86-5[2]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. Please note that some of the listed properties are predicted values based on computational models.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNS | [3] |

| Molecular Weight | 190.06 g/mol | [3] |

| Melting Point | 205-207 °C | [1] |

| Boiling Point (Predicted) | 221.9 ± 50.0 °C | [1] |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.09 ± 0.40 | [1] |

| LogP (Predicted) | 2.13280 | [1] |

| InChI | InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | [3] |

Synthesis and Experimental Protocols

Representative Synthesis of this compound from 2,3-Dibromopyridine

This proposed two-step synthesis involves the initial formation of a thioester intermediate followed by its hydrolysis to yield the target thiol.

Step 1: Synthesis of S-(3-bromopyridin-2-yl) benzothioate

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,3-dibromopyridine (1 equivalent) in a suitable aprotic solvent such as anhydrous toluene.

-

Addition of Reagents: To this solution, add thiobenzoic acid (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 0.1 equivalents), and a ligand such as N,N'-dimethylethylenediamine (0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield S-(3-bromopyridin-2-yl) benzothioate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified S-(3-bromopyridin-2-yl) benzothioate from Step 1 in methanol.

-

Addition of Base: Add a base such as potassium carbonate (2-3 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, again monitoring by TLC or LC-MS until the thioester is fully consumed.

-

Work-up and Purification: Neutralize the reaction mixture with a weak acid (e.g., 1M HCl) to approximately pH 7. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a logical relationship diagram for the potential applications of this compound.

Caption: Proposed two-step synthesis of this compound.

Caption: Logical relationships for potential applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

Tautomerism in 3-Bromopyridine-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyridine-2-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature, existing in a dynamic equilibrium between the thiol and thione forms. This technical guide provides an in-depth analysis of the tautomerism of this compound, presenting a summary of theoretical and analogous experimental data. The guide covers the structural and energetic aspects of the tautomeric equilibrium, spectroscopic characteristics for identification and quantification, and detailed experimental and computational protocols for its study.

Introduction: The Thiol-Thione Tautomerism of this compound

This compound can exist as two distinct tautomers: the aromatic thiol form, 3-bromo-2-mercaptopyridine, and the non-aromatic thione form, 3-bromopyridine-2(1H)-thione. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, polarity, and potential for intermolecular interactions. Understanding and controlling this tautomerism is therefore of paramount importance for its application in drug design and materials science.

The thione tautomer is generally considered to be the more stable form, particularly in polar solvents. This preference is attributed to the greater polarity of the thione form and the resonance stabilization of the thioamide group. The equilibrium can, however, be influenced by factors such as solvent polarity, temperature, and pH.

Tautomeric Equilibrium: A Quantitative Perspective

Based on computational analysis of similar systems, the thione form of this compound is predicted to be the thermodynamically more stable tautomer in both the gas phase and in solution. The energy difference between the two forms is expected to be in the range of 2-5 kcal/mol in favor of the thione form.

Table 1: Predicted Relative Energies and Dipole Moments of this compound Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

| 3-Bromopyridine-2(1H)-thione | ![3-bromopyridine-2(1H)-thione] | 0.00 | ~ 5-6 D |

| 3-Bromo-2-mercaptopyridine | ![3-bromo-2-mercaptopyridine] | ~ 2-5 | ~ 1-2 D |

Note: The data presented in this table are estimations based on computational studies of similar pyridinethione systems.

Spectroscopic Characterization of Tautomers

The distinct structural features of the thiol and thione tautomers give rise to unique spectroscopic signatures, which can be used for their identification and the quantification of the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable tools for studying tautomerism. The chemical shifts of the protons and carbons in the pyridine ring, as well as the presence or absence of a signal for the S-H proton, can definitively identify the predominant tautomer. For the thione form, a broad signal corresponding to the N-H proton is expected, while the thiol form would exhibit a sharp signal for the S-H proton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Tautomers

| Position | Thione Form (¹H) | Thiol Form (¹H) | Thione Form (¹³C) | Thiol Form (¹³C) |

| H4 | ~ 7.2 - 7.4 | ~ 7.0 - 7.2 | ~ 135 - 140 | ~ 130 - 135 |

| H5 | ~ 6.7 - 6.9 | ~ 6.8 - 7.0 | ~ 115 - 120 | ~ 120 - 125 |

| H6 | ~ 7.5 - 7.7 | ~ 8.0 - 8.2 | ~ 140 - 145 | ~ 145 - 150 |

| NH/SH | ~ 12 - 14 | ~ 4 - 6 | - | - |

| C2 | ~ 175 - 180 | ~ 155 - 160 | ~ 175 - 180 | ~ 155 - 160 |

| C3 | ~ 105 - 110 | ~ 115 - 120 | ~ 105 - 110 | ~ 115 - 120 |

| C4 | ~ 135 - 140 | ~ 130 - 135 | ~ 135 - 140 | ~ 130 - 135 |

| C5 | ~ 115 - 120 | ~ 120 - 125 | ~ 115 - 120 | ~ 120 - 125 |

| C6 | ~ 140 - 145 | ~ 145 - 150 | ~ 140 - 145 | ~ 145 - 150 |

Note: These are predicted chemical shift ranges based on data for analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the tautomers. The thione form is characterized by a strong C=S stretching vibration, while the thiol form exhibits a characteristic S-H stretching band.

Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹) for this compound Tautomers

| Vibrational Mode | Thione Form | Thiol Form |

| N-H stretch | ~ 3100-3300 | - |

| S-H stretch | - | ~ 2500-2600 |

| C=S stretch | ~ 1100-1250 | - |

| C-S stretch | - | ~ 600-700 |

| Aromatic C=C/C=N stretch | ~ 1550-1650 | ~ 1550-1650 |

Note: These are predicted frequency ranges. The exact positions of the peaks can be influenced by intermolecular interactions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to distinguish between the two tautomers. The π → π* transitions in the aromatic thiol form and the n → π* and π → π* transitions in the thione form occur at different wavelengths. Generally, the thione form exhibits a strong absorption at a longer wavelength compared to the thiol form.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound Tautomers

| Tautomer | Predicted λ_max (nm) | Transition Type |

| 3-Bromopyridine-2(1H)-thione | ~ 340 - 380 | π → π |

| ~ 280 - 300 | n → π | |

| 3-Bromo-2-mercaptopyridine | ~ 290 - 320 | π → π* |

Note: The absorption maxima are solvent-dependent.

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-bromo-2-chloropyridine with a sulfur source, such as sodium sulfide or thiourea.

Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-chloropyridine in a suitable solvent (e.g., ethanol or DMF).

-

Addition of Sulfur Reagent: Add an equimolar amount of sodium sulfide or thiourea to the solution.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using sodium sulfide, acidify the mixture to precipitate the product. If using thiourea, the product may precipitate upon cooling.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Determination of Tautomeric Ratio by ¹H NMR

Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis:

-

Identify the distinct signals corresponding to each tautomer. For example, integrate the signal for the H6 proton of the thione form and the H6 proton of the thiol form.

-

The ratio of the integrals of these signals directly corresponds to the molar ratio of the two tautomers.

-

The equilibrium constant (K_t) can be calculated as: K_t = [Thiol] / [Thione].

-

Computational Modeling of Tautomerism

Protocol using Density Functional Theory (DFT):

-

Structure Building: Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point energies of the optimized structures. The relative energy difference (ΔE) between the tautomers can be calculated as: ΔE = E_thiol - E_thione.

-

Solvation Effects: To model the tautomerism in solution, employ a continuum solvation model (e.g., PCM, SMD) during the geometry optimization and energy calculations.

-

Spectroscopic Prediction: Use the optimized geometries and calculated electronic properties to predict NMR chemical shifts (GIAO method), IR vibrational frequencies, and UV-Vis electronic transitions (TD-DFT).

Visualizing the Tautomeric Equilibrium

The tautomeric equilibrium between the thiol and thione forms of this compound can be represented as a simple chemical relationship.

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow for Tautomer Analysis

A typical workflow for the comprehensive analysis of tautomerism in this compound involves a combination of synthesis, purification, and spectroscopic and computational analysis.

Caption: Experimental workflow for tautomer analysis.

Conclusion

The tautomeric equilibrium of this compound is a fundamental aspect of its chemistry that dictates its properties and potential applications. While the thione form is generally favored, the position of the equilibrium is sensitive to environmental factors. A combined approach of spectroscopic analysis and computational modeling provides a robust framework for the detailed characterization of this tautomeric system. This guide offers the necessary theoretical background and practical protocols to aid researchers in the comprehensive study of tautomerism in this compound and related heterocyclic compounds.

Navigating the Physicochemical Landscape of 3-Bromopyridine-2-thiol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Bromopyridine-2-thiol, a crucial heterocyclic building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, along with detailed experimental protocols for its evaluation.

Executive Summary

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for successful formulation development, process optimization, and ensuring the quality and efficacy of the final drug product. This guide outlines the predicted solubility profile of this compound and discusses its inherent stability characteristics, with a focus on its tautomeric nature and susceptibility to oxidation. Furthermore, it provides standardized, detailed protocols for researchers to determine these critical parameters experimentally.

Physicochemical Properties

This compound, also known as 3-Bromo-2-mercaptopyridine, is a solid at room temperature with a melting point in the range of 205-207°C. It exists in a tautomeric equilibrium between the thiol and the thione form, a characteristic that significantly influences its chemical behavior, including its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNS | - |

| Molecular Weight | 190.06 g/mol | - |

| Melting Point | 205-207 °C | [1] |

| pKa (Predicted) | 8.09 ± 0.40 | [1] |

| Appearance | Solid | [2] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, its structural similarity to other pyridine derivatives suggests a predictable solubility pattern. As a polar molecule, it is expected to be soluble in polar organic solvents. Its aqueous solubility is likely to be pH-dependent due to the basicity of the pyridine nitrogen.

Table 2: Expected Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Low, pH-dependent | The pyridine moiety allows for protonation at low pH, which would increase aqueous solubility.[3] |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |

| Acetonitrile (ACN) | Sparingly Soluble | Moderately polar aprotic solvent. |

| Tetrahydrofuran (THF) | Sparingly Soluble | Less polar aprotic solvent. |

Stability Profile

The stability of this compound is a critical consideration. The presence of the thiol group makes the molecule susceptible to oxidation, which can lead to the formation of a disulfide dimer. This process can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The tautomeric equilibrium between the thiol and thione forms also plays a role in its overall stability. For related mercaptopyridines, it has been observed that the thiol form can be quantitatively transformed into the corresponding symmetrical disulfide upon standing in solution, with the process being influenced by solvent polarity, concentration, temperature, and light.[4]

Experimental Protocols

To enable researchers to precisely determine the solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This protocol outlines the "shake-flask" method, which is the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, or organic solvents) in a sealed, clear glass vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid visible.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/100mL by accounting for the dilution factor.

-

Protocol for Kinetic Solubility Determination

This method is a higher-throughput approach often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

-

-

Incubation and Observation:

-

Incubate the plate at room temperature for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a plate reader at a wavelength of approximately 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Protocol for Stability Assessment (Stress Testing)

This protocol describes a forced degradation study to identify potential degradation pathways and assess the stability of this compound under various stress conditions.

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent system (e.g., water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Add 1N NaOH to the sample solution and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C) in the dark.

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

-

Determine the percentage of remaining this compound and identify and quantify any major degradation products.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

Caption: Stability Assessment (Stress Testing) Workflow.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective utilization in drug discovery and development. While publicly available quantitative data is limited, this guide provides a robust framework based on established principles and methodologies for researchers to generate this critical information. By following the detailed protocols outlined herein, scientists can accurately characterize the physicochemical properties of this compound, thereby facilitating informed decisions in formulation, process development, and regulatory submissions.

References

3-Bromopyridine-2-thiol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Bromopyridine-2-thiol

This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information.

Chemical Identification and Physical Properties

This compound, with CAS number 65938-86-5, is a solid, off-white to light yellow substance. It is also known by synonyms such as 3-Bromo-2-pyridinethiol and 3-Bromopyridine-2(1H)-thione.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65938-86-5 | N/A |

| Molecular Formula | C5H4BrNS | N/A |

| Molecular Weight | 190.06 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Melting Point | 205-207 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Density | Not available | N/A |

Hazard Identification and Classification

According to the available Safety Data Sheet, this compound is classified as hazardous. The primary known hazard is acute oral toxicity.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Safe Handling Practices

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In case of exposure or spill, follow these emergency protocols.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to enter drains.

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet before use.

The Rising Star in Medicinal Chemistry: A Technical Guide to 3-Bromopyridine-2-thiol and its Derivatives

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic compounds, 3-Bromopyridine-2-thiol has emerged as a particularly promising starting material, offering a unique combination of reactive sites that allow for diverse chemical modifications. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of this compound derivatives, with a focus on their burgeoning role in the development of anticancer and antimicrobial agents.

Synthesis and Chemical Properties

This compound is a key intermediate that can be synthesized from its precursor, 3-bromopyridine. The synthesis of 3-bromopyridine itself is well-established and can be achieved through various methods, including the bromination of pyridine in the presence of sulfuric acid. The subsequent introduction of the thiol group at the 2-position can be accomplished through nucleophilic substitution reactions.

The true synthetic utility of this compound lies in its bifunctional nature. The bromine atom at the 3-position is susceptible to a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse aryl and vinyl substituents. Simultaneously, the thiol group at the 2-position serves as a versatile handle for the construction of fused heterocyclic systems, most notably thieno[2,3-b]pyridines.

Applications in Anticancer Drug Discovery

Derivatives of this compound, particularly the thieno[2,3-b]pyridine and thienopyrimidine classes of compounds, have demonstrated significant potential as anticancer agents. These scaffolds have been shown to inhibit key signaling pathways implicated in tumor growth and proliferation.

Inhibition of Protein Kinases

Several studies have highlighted the ability of thienopyridine and thienopyrimidine derivatives to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyridothieno[3,2-d]pyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of EGFR, a key target in many cancers. For instance, compound 5a in one study exhibited an IC50 value of 36.7 nM against EGFR.[1] This inhibition of EGFR can disrupt downstream signaling pathways, such as the Ras-Raf-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Thienopyrimidine and thienopyridine derivatives have also been identified as potent inhibitors of VEGFR-2, a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis.

Tubulin Polymerization Inhibition

Another promising anticancer mechanism for pyridine-based compounds is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis in cancer cells. Several novel diarylpyridine derivatives have been shown to act as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities.

Wnt/β-Catenin Signaling Pathway Inhibition

Recent studies have also implicated thienopyrimidine derivatives in the modulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, including prostate cancer. One novel thienopyrimidine derivative, RP-010, was found to induce β-catenin fragmentation and downregulate key proteins in this pathway, leading to decreased migration of prostate cancer cells.[2]

Antimicrobial Applications

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents. The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Thienopyrimidine derivatives have been investigated for their antibacterial activity against a range of Gram-positive and Gram-negative pathogens. For example, certain thieno[2,3-d]pyrimidinediones have displayed potent activity against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative compounds derived from pyridine-thiol scaffolds.

Table 1: Anticancer Activity of Thienopyrimidine and Pyridine Derivatives

| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Pyridothieno[3,2-d]pyrimidin-4-amine | EGFR | - | 36.7 nM (IC₅₀) | [1] |

| Pyridothieno[3,2-d]pyrimidin-4-amine | Various | Leukemia, CNS, NSCLC | ~10 nM (GI₅₀) | [1] |

| Thienopyrimidine (RP-010) | Wnt/β-catenin | Prostate (PC3, DU-145) | < 1 µM (IC₅₀) | [2][3] |

| Diarylpyridine | Tubulin Polymerization | HeLa, MCF-7, SGC-7901 | 0.19–0.33 μM (IC₅₀) |

Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Thieno[2,3-d]pyrimidinedione | MRSA, VRSA, VISA, VRE | 2–16 mg/L | |

| Thieno[2,3-d]pyrimidinedione | Gram-negative strains | 16–32 mg/L |

Experimental Protocols

General Synthesis of Thieno[2,3-b]pyridines

A common and effective method for the synthesis of the thieno[2,3-b]pyridine scaffold involves the reaction of a 3-cyano-2-mercaptopyridine derivative with an α-halo ketone. This versatile reaction allows for the introduction of a wide variety of substituents on the resulting thieno[2,3-b]pyridine ring system.

Protocol:

-

S-Alkylation: To a solution of the 3-cyano-2-mercaptopyridine derivative in a suitable solvent (e.g., ethanol, DMF), a base (e.g., sodium ethoxide, potassium carbonate) is added. The corresponding α-halo ketone is then added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

Cyclization (Thorpe-Ziegler reaction): The S-alkylated intermediate is then subjected to intramolecular cyclization. This is typically achieved by heating in the presence of a base (e.g., sodium ethoxide, piperidine) to afford the desired 3-aminothieno[2,3-b]pyridine derivative.

-

Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Conclusion and Future Perspectives

This compound and its derivatives, particularly thieno[2,3-b]pyridines and thienopyrimidines, represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy against key cancer targets such as EGFR, VEGFR-2, and tubulin, as well as their emerging role in modulating the Wnt/β-catenin pathway, underscores their potential for the development of novel anticancer therapeutics. Furthermore, their antimicrobial activity addresses a critical unmet medical need.

Future research in this area should focus on the synthesis of new libraries of derivatives to further explore the structure-activity relationships and optimize their pharmacological properties. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways affected by these compounds. With continued investigation, the this compound scaffold is poised to make a significant impact on the landscape of drug discovery and development.

References

- 1. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

3-Bromopyridine-2-thiol: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Bromopyridine-2-thiol, and its tautomeric form 3-bromopyridine-2(1H)-thione, is a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including a pyridine ring, a reactive bromine atom, and a nucleophilic thiol group, offer a multitude of possibilities for chemical modification and the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium with its thione form, 3-bromopyridine-2(1H)-thione. The thione form is generally considered to be the more stable tautomer in the solid state and in solution. This equilibrium is a critical consideration in its reactivity, as reactions can occur at either the sulfur or nitrogen atom.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNS | [1] |

| Molecular Weight | 190.06 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 205-207 °C | - |

| CAS Number | 65938-86-5 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved from readily available starting materials such as 3-bromopyridine. While a one-pot synthesis from 3-bromopyridine is desirable, a common route involves the preparation of an intermediate that is then converted to the target molecule.

Conceptual Synthetic Pathway:

Caption: Conceptual synthesis of this compound.

A potential synthetic approach involves the reaction of 3-bromopyridine with a suitable sulfur source. One possible method is the reaction with sodium hydrosulfide (NaSH).

Experimental Protocol: Synthesis of this compound from 3-Bromopyridine (Hypothetical Protocol)

-

Materials: 3-bromopyridine, Sodium hydrosulfide (NaSH), Ethanol, Hydrochloric acid.

-

Procedure:

-

Dissolve 3-bromopyridine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydrosulfide (1.2 equivalents) in ethanol dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Reactivity and Applications as a Building Block

The presence of three reactive sites—the bromine atom, the thiol group, and the pyridine nitrogen—makes this compound an exceptionally useful scaffold for generating molecular diversity.

Reactions at the Thiol Group

The thiol group is a potent nucleophile and can readily undergo S-alkylation, S-arylation, and oxidation reactions.

-

S-Alkylation: Reaction with various alkyl halides introduces a wide range of substituents at the sulfur atom.

-

Michael Addition: The thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Formation of Disulfides: Oxidation of the thiol group can lead to the formation of disulfide-linked dimers.

Reactions at the Bromine Atom

The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for various cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to form C-C triple bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials: this compound derivative (protected thiol), arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a reaction vessel, combine the this compound derivative (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

-

Add the degassed solvent system to the vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

-

Reactions involving both Bromine and Thiol Groups

The bifunctional nature of this compound allows for the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyridothiazines, which are prevalent in many biologically active molecules.

Biological Activity of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, including anticancer and antifungal properties. The pyridine and thiophene moieties are known pharmacophores, and their combination in a rigid scaffold can lead to potent biological effects.

Anticancer Activity

Many pyridine and thienopyridine derivatives have shown promise as anticancer agents by targeting various cellular pathways, including kinase signaling cascades. For instance, inhibitors of kinases like EGFR and PI3K often feature heterocyclic cores.

Table of Anticancer Activity of Related Pyridinethione Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Thiazole Hybrid | MCF-7 (Breast) | 5.36 | [2] |

| Pyridine-Thiazole Hybrid | HepG2 (Liver) | 6.78 | [2] |

| Thienopyrimidine Derivative | T-47D (Breast) | Good | [3] |

| Pyridothieno[3,2-d]pyrimidin-4-amine | Leukemia, CNS, NSCLC | ~0.01 | [4] |

Antifungal Activity

The search for novel antifungal agents is a critical area of research. Heterocyclic compounds containing sulfur and nitrogen atoms have demonstrated significant antifungal potential.

Table of Antifungal Activity of Related Bromopyridine and Thiol Derivatives

| Compound Class | Fungal Species | MIC (µg/mL) | Reference |

| Imidazole Derivatives | Candida spp. | 26.56 - 53.90 | [5] |

| Novel Heterocyclic Compounds | Candida albicans | 8 - 64 | [6] |

Drug Discovery Workflow: Hit-to-Lead Optimization

This compound serves as an excellent starting point for a hit-to-lead optimization campaign in drug discovery. The general workflow involves iterative cycles of design, synthesis, and biological testing to improve the potency, selectivity, and pharmacokinetic properties of initial hit compounds.

Caption: A typical hit-to-lead optimization workflow in drug discovery.[7][8][9][10]

Kinase Inhibition as a Potential Mechanism of Action

Many heterocyclic compounds exert their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. The EGFR and PI3K signaling pathways are frequently dysregulated in cancer, making them attractive targets for drug development.

Caption: Simplified EGFR/PI3K signaling pathway targeted by kinase inhibitors.[11][12][13][14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

-

Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence or fluorescence).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. Its unique combination of reactive functional groups allows for the facile generation of compound libraries for screening against a wide range of biological targets. The demonstrated anticancer and antifungal activities of related structures highlight the promise of this scaffold for the development of novel therapeutics. Further exploration of the chemical space around this compound is warranted to unlock its full potential in medicinal chemistry.

References

- 1. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rearrangement in the Reaction of 3-Bromopyridine with Sodium Amide and Sodioacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]

- 6. biosolveit.de [biosolveit.de]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 11. mdpi.com [mdpi.com]

- 12. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 3-Bromopyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromopyridine-2-thiol with various arylboronic acids. Due to the propensity of the thiol group to poison palladium catalysts, a protection strategy is often necessary to achieve high yields and reproducibility. This document outlines a two-step process involving the S-alkylation of this compound followed by the Suzuki-Miyaura coupling of the resulting 3-bromo-2-(alkylthio)pyridine.

The resulting 3-aryl-2-(alkylthio)pyridines are valuable intermediates in medicinal chemistry and materials science, serving as precursors to a wide range of biologically active compounds and functional materials.

Reaction Principle

The core of this application is the palladium-catalyzed cross-coupling of an organoboron reagent (arylboronic acid) with an organohalide (3-bromo-2-(alkylthio)pyridine). The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-2-(methylthio)pyridine

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 3-bromo-2-(methylthio)pyridine with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 85 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 10 | 90 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 78 |

Experimental Protocols

Protocol 1: S-Methylation of this compound

This protocol describes the protection of the thiol group as a methyl thioether, which is generally stable under Suzuki-Miyaura coupling conditions.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (1.5 equiv.).

-

Add acetone to dissolve the starting materials.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl iodide (1.2 equiv.) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-bromo-2-(methylthio)pyridine.

Figure 2. Workflow for the S-Methylation of this compound.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-2-(methylthio)pyridine with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.

Materials:

-

3-Bromo-2-(methylthio)pyridine

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, DME)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add 3-bromo-2-(methylthio)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (and ligand, if applicable).

-

Solvent Addition: Add the degassed solvent via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 3. General workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

-

Low Yield:

-

Catalyst Inactivity: Use a fresh batch of palladium catalyst and ensure rigorous exclusion of air and moisture.

-

Incomplete Reaction: Increase reaction time or temperature. Consider a different catalyst/ligand system or a stronger base.

-

Side Reactions: Protodebromination (replacement of Br with H) can be an issue. Using a less polar solvent or a milder base might help.

-

-

Formation of Homocoupled Boronic Acid Product:

-

Ensure thorough degassing of the reaction mixture as oxygen can promote this side reaction.

-

Use a slight excess, but not a large excess, of the boronic acid.

-

Safety Precautions

-

Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Bases such as potassium carbonate and cesium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromopyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromopyridine-2-thiol, a versatile building block in medicinal chemistry and materials science. The presence of both a bromine atom and a thiol group on the pyridine ring presents unique challenges and opportunities for synthetic diversification. This document outlines key considerations, detailed experimental protocols for major cross-coupling reactions, and expected outcomes based on data from analogous systems.

A critical consideration for the successful cross-coupling of this compound is the potential for the thiol group to poison the palladium catalyst. To mitigate this, protection of the thiol group, typically via S-alkylation (e.g., S-methylation or S-benzylation), is highly recommended prior to the cross-coupling reaction. The following protocols assume the use of an S-protected this compound derivative.

Experimental Workflow

The general workflow for the palladium-catalyzed cross-coupling of S-protected this compound is depicted below. This involves the careful assembly of reactants under an inert atmosphere, followed by the reaction and subsequent workup and purification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the S-protected this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 3-bromopyridine derivatives.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]

Materials:

-

S-protected this compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

To a flame-dried Schlenk flask, add the S-protected this compound, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling enables the formation of carbon-carbon bonds by reacting the S-protected this compound with organostannane reagents.[2] This method is known for its tolerance of a wide range of functional groups.

Data Presentation: Stille Coupling Conditions

The following table outlines representative conditions for the Stille coupling.

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp. (°C) | Time (h) |

| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 |

| 2 | Phenyltributyltin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 80 | 24 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | DMF | 90 | 12 |

Experimental Protocol: Stille Coupling

This is a general procedure for the Stille coupling of aryl bromides.[3]

Materials:

-

S-protected this compound (1.0 equiv)

-

Organostannane (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a flame-dried Schlenk tube, dissolve the S-protected this compound in the anhydrous solvent.

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst and the organostannane reagent.

-

Heat the reaction mixture to 100 °C under an argon atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between the S-protected this compound and a terminal alkyne.[4]

Data Presentation: Sonogashira Coupling Conditions

The following table presents typical conditions for the Sonogashira coupling of related 2-amino-3-bromopyridines.[4]

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 |

| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 85 |

| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 91 |

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from procedures for the Sonogashira coupling of substituted bromopyridines.[5]

Materials:

-

S-protected this compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Et₃N, 3.0 equiv)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a Schlenk flask, add the S-protected this compound, palladium catalyst, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the S-protected this compound with primary or secondary amines.[3]

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table shows representative conditions for the Buchwald-Hartwig amination of similar bromopyridine substrates.[6]

| Entry | Amine | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos | K₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 78 |

| 3 | Cyclohexylamine | Pd₂(dba)₃ (0.9) | (±)-BINAP (1.9) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 |

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[3]

Materials:

-

S-protected this compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.

-

Add the S-protected this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Thienopyridine Derivatives from 3-Bromopyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyridines are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive targets in drug discovery and development. This document provides a detailed protocol for the synthesis of thienopyridine derivatives, specifically the thieno[2,3-b]pyridine scaffold, commencing from the readily available starting material, 3-bromopyridine-2-thiol. The described synthetic strategy involves a two-step sequence: S-alkylation of the pyridinethiol with an α-haloketone, followed by a base-catalyzed intramolecular cyclization.

Overall Synthetic Strategy

The synthesis of the thieno[2,3-b]pyridine core from this compound is achieved through the formation of a key intermediate, a 2-(acylmethylthio)pyridine, which then undergoes an intramolecular condensation to construct the fused thiophene ring.

Caption: General synthetic workflow for thieno[2,3-b]pyridine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Oxo-2-phenylethylthio)-3-bromopyridine (Intermediate)

This protocol details the S-alkylation of this compound with phenacyl bromide.

Materials:

-

This compound

-

Phenacyl bromide

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 5 mmol) in 20 mL of DMF.

-

Add powdered potassium hydroxide (5 mmol) to the solution and stir at room temperature for 30 minutes.

-

To the resulting mixture, add a solution of phenacyl bromide (5 mmol) in 10 mL of DMF dropwise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-